1,4-Bis(morpholinoacetyl)piperazine is a synthetic compound belonging to the class of piperazine derivatives, characterized by its unique molecular structure and potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural similarities to various pharmacologically active agents. Its synthesis typically involves the reaction of piperazine with morpholinoacetyl chloride, resulting in a compound that may exhibit diverse therapeutic properties.
The compound can be synthesized from commercially available starting materials, such as piperazine and morpholinoacetyl chloride, under specific reaction conditions. The synthesis route is well-documented in chemical literature, indicating its accessibility for research and development purposes .
1,4-Bis(morpholinoacetyl)piperazine is classified as an amide due to the presence of the morpholinoacetyl groups attached to the piperazine ring. It is also categorized under piperazine derivatives, which are known for their varied biological activities, including antimicrobial and antitumor properties.
The synthesis of 1,4-Bis(morpholinoacetyl)piperazine typically involves the following steps:
The reaction typically yields 1,4-Bis(morpholinoacetyl)piperazine in moderate to high yields (50-85%), depending on the exact conditions used. Characterization of the product can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure .
1,4-Bis(morpholinoacetyl)piperazine features a piperazine ring with two morpholinoacetyl groups attached at the 1 and 4 positions. The molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
This structure contributes to its potential interactions in biological systems.
1,4-Bis(morpholinoacetyl)piperazine may undergo various chemical reactions typical of amides and piperazines:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 1,4-Bis(morpholinoacetyl)piperazine is not fully elucidated but can be inferred based on its structural characteristics:
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anticancer activities by inhibiting key metabolic pathways or disrupting cellular processes .
Relevant data from spectroscopic analyses (e.g., Infrared Spectroscopy) confirm the presence of characteristic functional groups associated with amides .
1,4-Bis(morpholinoacetyl)piperazine has potential applications in various scientific fields:
1,4-Bis(morpholinoacetyl)piperazine represents a strategically engineered hybrid molecule incorporating two privileged heterocyclic scaffolds—piperazine and morpholine—linked via acetyl spacers. This structural architecture exemplifies contemporary drug design principles aimed at leveraging synergistic pharmacological properties. While direct studies on this specific compound in the provided literature are limited, its core structural components and design rationale are extensively validated within medicinal chemistry research. The molecule’s significance stems from its potential to merge the favorable pharmacokinetic and pharmacodynamic attributes of both heterocycles, positioning it as a versatile scaffold for developing multitarget ligands against complex diseases, particularly cancer and microbial infections [5] [6]. Its exploration aligns with the growing emphasis on molecular hybridization as a method to overcome limitations of single-target agents [5] [8].
Piperazine and morpholine are ubiquitous nitrogen-containing heterocycles in FDA-approved drugs and experimental pharmaceuticals, each conferring distinct advantages to molecular profiles:
CNS Penetration: Piperazine derivatives often exhibit favorable blood-brain barrier permeability, making them valuable in neuropsychiatric drug development (e.g., the antidepressant Fluoxetine derivatives) [5].
Morpholine (Tetrahydro-1,4-oxazine): This six-membered ring features one nitrogen and one oxygen atom. Its key contributions include:
Table 1: Key Contributions of Piperazine and Morpholine Scaffolds in Drug Molecules
Scaffold | Key Physicochemical/Biological Contributions | Representative Drug Examples | Primary Therapeutic Use |
---|---|---|---|
Piperazine | Enhanced bioavailability, Solubility (via salt formation), Conformational flexibility, CNS penetration, Versatile substitution points | Imatinib, Aripiprazole, Sitagliptin, Ciprofloxacin | Anticancer, Antipsychotic, Antidiabetic, Antibacterial |
Morpholine | Improved solubility & metabolic stability, Strong H-bonding capacity, Optimal LogP modulation | Gefitinib (metabolite), Pictilisib, Linezolid (analogue), Timolol | Anticancer (Kinase inhibition), Antibacterial, Antiglaucoma |
The 1,4-Bis(morpholinoacetyl)piperazine structure integrates both these privileged motifs. The central piperazine core offers a symmetrical platform with two nitrogen atoms for functionalization. Each nitrogen is acylated with an acetic acid derivative, terminating in a morpholine ring. This design potentially combines the solubility-enhancing and hydrogen-bonding prowess of morpholine with the pharmacokinetic versatility and structural adaptability of piperazine. The acetyl linker (-CH₂C(O)-) adds conformational freedom and metabolic stability compared to direct linkage [5] [6].
The design of 1,4-Bis(morpholinoacetyl)piperazine epitomizes the rational structural hybridization strategy, a cornerstone of modern medicinal chemistry for developing multitarget ligands. This approach involves the covalent fusion of two or more distinct pharmacophoric units, each with known or potential biological activity, into a single chemical entity [5] [8].
Simplified Pharmacology: A single hybrid molecule offers predictable pharmacokinetics and reduces the risk of drug-drug interactions compared to co-administered drugs [5] [8].
Hybridization Tactics Exemplified by 1,4-Bis(morpholinoacetyl)piperazine:
Table 2: Hybridization Strategies and Their Impact in Piperazine-Morpholine Based Drug Design
Hybridization Strategy | Description & Rationale | Examples from Literature (Relevant to Concept) | Potential Impact on 1,4-Bis(morpholinoacetyl)piperazine |
---|---|---|---|
Dimeric Symmetry | Linking two identical/similar pharmacophores via a central core (e.g., piperazine). Targets symmetric proteins/receptors. | Bis-chalcone-piperazine hybrids (IC₅₀ = 0.19 µM vs A549) [5]; Bis-cyanoacrylamide-piperazine-sulfamethoxazole [8] | Potential for enhanced affinity against dimeric targets; Increased avidity effects. |
Conjugated Linker | Spacer (e.g., acetyl -CH₂C(O)-) connecting pharmacophores. Modulates distance, orientation, and flexibility. | Oroxylin A-7-O-alkylamino derivatives (4C linker optimal, 5-20x ↑ activity) [5]; Vanillin-thiazolidinedione-morpholine hybrids [2] | Optimizes spatial presentation of morpholine units; May influence metabolic stability. |
Pharmacophore Fusion | Direct covalent linkage of distinct bioactive scaffolds (Morpholine + Piperazine). | Coumarin-triazole-morpholine hybrids [1]; N,N′-Bis(1,3,4-thiadiazole)piperazines as Enoyl-ACP reductase inhibitors [10] | Combines H-bonding/metabolic stability (Morpholine) with PK versatility (Piperazine). |
The development of bis(morpholinoacetyl)piperazine derivatives is situated within the broader historical trajectory of piperazine-based medicinal chemistry and the strategic incorporation of morpholine as a pharmacokinetic enhancer. This evolution reflects a shift towards increasingly sophisticated molecular hybrids designed for enhanced efficacy and multitarget engagement:
Early Piperazine Derivatives (Mid-20th Century - 1990s): Initial research focused on simple piperazine derivatives for neurological and parasitic diseases. Examples include the anthelmintic piperazine citrate and the antipsychotic trifluoperazine. These established piperazine's fundamental role in modulating CNS activity and basic pharmacokinetics [4] [9]. Research on symmetrical bis-piperazines, like 1,4-bis(3-aryl-2-propenoyl)piperazines, emerged, exploring their potential as anticancer agents by targeting tubulin or DNA, but often with limited selectivity or ADME optimization [5].
Rise of Morpholine in Drug Design (1990s - 2000s): Concurrently, morpholine gained prominence as a solubilizing and stabilizing moiety. Its integration into complex structures became evident, notably in kinase inhibitor development. Gefitinib metabolites and later Pictilisib showcased morpholine's ability to form key hydrogen bonds within the ATP-binding pocket of kinases, improving potency and selectivity [6]. This period validated morpholine not just as a solubilizer but as a critical pharmacophoric element.
Hybridization Era and Linker Optimization (2000s - Present): The concept of deliberately linking piperazine and morpholine via spacers gained traction, driven by the need for multitarget ligands and improved drug-like properties. Key milestones include:
Table 3: Historical Milestones in Piperazine-Morpholine Hybrid Development
Time Period | Key Developments | Representative Compounds/Classes | Significance |
---|---|---|---|
Mid 20th C - 1990s | Simple piperazine drugs; Early symmetrical bis-piperazines. | Piperazine citrate (anthelmintic); Trifluoperazine (antipsychotic); 1,4-bis(arylpropenoyl)piperazines | Established piperazine as a core scaffold for CNS activity and PK modulation; Explored dimeric anticancer leads. |
1990s - 2000s | Morpholine recognized as key pharmacophore/solubilizer; Early piperazine kinase inhibitors. | Gefitinib metabolites; Pictilisib (PI3K inhibitor) | Validated morpholine's role in potency & solubility beyond simple excipients. |
2000s - Present | Rational linker-connected hybrids (Piperazine-Acetyl-Morpholine); Bis-heterocyclic systems; Advanced synthesis (DABCO cleavage). | Chalcone-Piperazine-Morpholine (IC₅₀ 0.19µM A549) [5]; Bis(1,3,4-thiadiazole)piperazines [10]; Bis(cyanoacrylamide)piperazines [8]; Bis-monoterpene piperazines [7] | Demonstrated power of hybridization & linker optimization; Achieved potent multitarget activity; Enabled complex chiral hybrids. |
1,4-Bis(morpholinoacetyl)piperazine represents a contemporary embodiment of this historical progression. It integrates the validated piperazine core with the advantageous morpholine terminus, utilizing the optimized acetyl linker, within a symmetrical dimeric architecture. This design converges multiple successful historical strategies: dimeric symmetry for enhanced target engagement, the acetyl spacer for optimal pharmacophore presentation, and the fusion of piperazine (bioavailability/CNS potential) with morpholine (solubility/H-bonding/target affinity). While its specific pharmacological profile requires further elucidation, its structure positions it firmly within the lineage of advanced hybrid molecules designed to address the complexities of multifactorial diseases like cancer and drug-resistant infections through multitarget modulation [5] [6] [8].
Compounds Mentioned:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7